Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-
Overview
Description
2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol is an organic compound that belongs to the class of nitroaniline derivatives This compound is characterized by the presence of a nitro group, an ethyl group, and a hydroxyethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol typically involves a multi-step process:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitroaniline.
Ethylation: The 2-nitroaniline is then subjected to ethylation using ethyl bromide in the presence of a base such as potassium carbonate.
Hydroxyethylation: The ethylated product is further reacted with ethylene oxide to introduce the hydroxyethyl group.
Amination: Finally, the compound undergoes amination with ethanolamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-aminoanilino}ethan-1-ol.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: Lacks the ethyl and hydroxyethyl groups, making it less soluble and less reactive.
4-ethyl-2-nitroaniline: Similar structure but lacks the hydroxyethyl group, affecting its solubility and reactivity.
2-{4-[Methyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical properties and biological activity.
Uniqueness
2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol is unique due to the presence of both the ethyl and hydroxyethyl groups, which enhance its solubility, reactivity, and potential biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-2-14(6-8-17)10-3-4-11(13-5-7-16)12(9-10)15(18)19/h3-4,9,13,16-17H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBPSAPLFYFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456717 | |
Record name | 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104516-93-0 | |
Record name | 2-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104516-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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